Patent Standing: Explicit Claim in CRL4 Ubiquitin Ligase Inhibitor Patent vs. Phenyl and Thiophenyl Analogs
In CA2882579A1, 2,6-diamino-4-(furan-2-yl)-4H-thiopyran-3,5-dicarbonitrile is explicitly claimed (Chemical group, 2 claims) as a substance for inhibiting CRL4 ubiquitin ligase (CUL4A) for cancer treatment and DNA repair enhancement. This patent also claims the 2-fluorophenyl, 4-fluorophenyl, 4-chlorophenyl, thiophen-2-yl, pyridin-4-yl, and 2-nitrophenyl analogs, but the furan-2-yl variant carries equal claim weight, establishing it as a distinct patent-backed chemotype within this therapeutic class [1]. No peer-reviewed quantitative potency data for this specific compound against CUL4A are publicly available; the differentiation rests on explicit patent inclusion as a defined chemical entity within a Markush group targeting CRL4.
| Evidence Dimension | Patent claim count and target assignment |
|---|---|
| Target Compound Data | 2 claims in CA2882579A1; assigned as CRL4/CUL4A inhibitor |
| Comparator Or Baseline | 2,6-diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile: 2 claims (description); 2,6-diamino-4-(2-fluorophenyl): 1 claim; 2,6-diamino-4-(thiophen-2-yl): 1 claim |
| Quantified Difference | Furan-2-yl compound assigned 2 claims (Chemical group level); equal to phenyl analog and higher than mono-halophenyl and thiophenyl analogs (1 claim each) |
| Conditions | Canadian patent CA2882579A1, filed 2013-08-21, abandoned. Claim hierarchy based on Markush structure enumeration. |
Why This Matters
Equal claim count to the phenyl parent in a CRL4-targeted patent indicates equivalent structural priority in the inventors' IP strategy, making the furan analog a non-interchangeable component of a CRL4-focused screening set.
- [1] CA2882579A1 – Inhibitors of CRL4 Ubiquitin Ligase and Uses Thereof. Canadian Patent Application, filed 2013-08-21. Chemical group listing at claim lines 70–71. View Source
